4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one
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Overview
Description
4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloroacetyl group, a methyl group, and a propyl group attached to a piperazin-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one typically involves the acylation of a piperazine derivative. One common method is the reaction of 3-methyl-3-propylpiperazin-2-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form amides or thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Amides and Thioesters: Formed from substitution reactions.
N-oxides: Formed from oxidation reactions.
Dechlorinated Derivatives: Formed from reduction reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Scientific Research Applications
4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biological Studies: Employed in studies to understand the interaction of piperazine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interact with receptors or ion channels, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetyl)piperazin-1-yl derivatives: These compounds share the chloroacetyl group and piperazine ring but differ in the substituents attached to the piperazine ring.
N-chloroacetanilides: These compounds have a similar chloroacetyl group but are based on aniline rather than piperazine.
Uniqueness
4-(2-Chloroacetyl)-3-methyl-3-propylpiperazin-2-one is unique due to the specific combination of the chloroacetyl, methyl, and propyl groups on the piperazin-2-one ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(2-chloroacetyl)-3-methyl-3-propylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-3-4-10(2)9(15)12-5-6-13(10)8(14)7-11/h3-7H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKSCSRMKGWUFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1C(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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